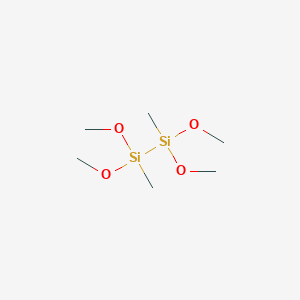
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane
Description
Meiact, also known as cefditoren pivoxil, is a third-generation oral cephalosporin antibiotic. It is effective against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. Meiact is commonly used to treat bacterial infections such as acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .
Properties
CAS No. |
18107-32-9 |
|---|---|
Molecular Formula |
C6H18O4Si2 |
Molecular Weight |
210.37 g/mol |
IUPAC Name |
[dimethoxy(methyl)silyl]-dimethoxy-methylsilane |
InChI |
InChI=1S/C6H18O4Si2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-6H3 |
InChI Key |
BOXVSHDJQLZMFJ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)[Si](C)(OC)OC |
Canonical SMILES |
CO[Si](C)(OC)[Si](C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefditoren pivoxil involves multiple steps, starting from the cephem nucleusThese modifications enhance the compound’s activity against Gram-negative organisms, stability against beta-lactamases, and oral bioavailability .
Industrial Production Methods: Industrial production of cefditoren pivoxil typically involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is formulated into tablets or other dosage forms for oral administration .
Chemical Reactions Analysis
Types of Reactions: Cefditoren pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the pivoxil ester group during absorption converts the prodrug into its active form, cefditoren .
Common Reagents and Conditions:
Hydrolysis: Esterases in the intestinal tract hydrolyze the pivoxil ester group.
Oxidation: Oxidizing agents can modify the thiazole rings.
Substitution: Nucleophilic substitution reactions can occur at the aminothiazole group.
Major Products: The primary product of hydrolysis is cefditoren, which exhibits antibacterial activity by inhibiting bacterial cell wall synthesis .
Scientific Research Applications
Cefditoren pivoxil has several scientific research applications:
Chemistry: Used as a model compound to study beta-lactamase resistance and the development of new antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Employed in the pharmaceutical industry for the development of new cephalosporin antibiotics
Mechanism of Action
The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. Cefditoren is stable in the presence of various beta-lactamases, which enhances its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Cefuroxime: Another cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefdinir: A third-generation cephalosporin with comparable antibacterial activity but different resistance profiles.
Cefpodoxime: Similar in spectrum but with different stability against beta-lactamases
Uniqueness: Cefditoren pivoxil is unique due to its high stability against beta-lactamases and its balanced antimicrobial spectrum, which includes major pathogens of community-acquired lower-respiratory tract infections. Its pivoxil ester group enhances oral bioavailability, making it a preferred choice for oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


